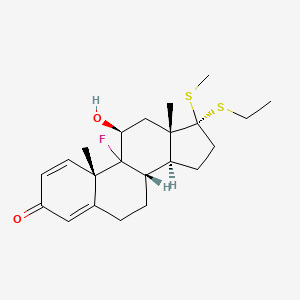

17-epi-Tipredane

Description

17-epi-Tipredane (CAS 85197-76-8) is a synthetic glucocorticoid steroid derivative with the IUPAC name Androsta-1,4-dien-3-one,17-(ethylthio)-9-fluoro-11-hydroxy-17-(methylthio)-, (11β,17β)-. Its molecular formula is C₂₂H₃₁FO₂S₂, featuring a steroidal backbone with critical modifications:

- A 1,4-dien-3-one structure (common in anti-inflammatory steroids).

- Fluorine substitution at position 9, enhancing metabolic stability and receptor affinity.

- Hydroxyl group at position 11β, a hallmark of active glucocorticoids.

- Ethylthio and methylthio groups at position 17, influencing lipophilicity and stereochemical configuration (the "epi" designation indicates stereochemical inversion compared to Tipredane) .

Properties

CAS No. |

85197-76-8 |

|---|---|

Molecular Formula |

C22H31FO2S2 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(8S,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22?/m0/s1 |

InChI Key |

DXEXNWDGDYUITL-IBOYTWHMSA-N |

Isomeric SMILES |

CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC |

Canonical SMILES |

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Tipredane typically involves the stereoselective reduction of a precursor steroid compound. One common method includes the use of selective hydrogenation techniques to achieve the desired stereochemistry at the 17th carbon. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Industrial Production Methods: Industrial production of 17-epi-Tipredane follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures consistency in the final product.

Types of Reactions:

Oxidation: 17-epi-Tipredane can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the steroid backbone, often employing reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

Chemistry: 17-epi-Tipredane is used as a model compound in the study of steroid chemistry, particularly in understanding stereoselective synthesis and reaction mechanisms.

Biology: In biological research, 17-epi-Tipredane is utilized to study its effects on cellular processes, including its role in modulating inflammatory responses and immune function.

Industry: In the pharmaceutical industry, 17-epi-Tipredane is explored for its potential as a therapeutic agent, with ongoing research into its efficacy and safety profiles.

Mechanism of Action

17-epi-Tipredane exerts its effects primarily through binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The compound also affects various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 17-epi-Tipredane with structurally related steroids and derivatives:

Key Observations:

Sulfur vs. In contrast, the oxime group in 28767-60-4 may form hydrogen bonds, enhancing solubility and metabolic stability . Fluorine at position 9 in 17-epi-Tipredane is a known strategy to reduce CYP-mediated metabolism, a feature absent in 28767-60-4 .

Backbone Modifications :

- The 1,4-dien-3-one structure in 17-epi-Tipredane is characteristic of anti-inflammatory steroids (e.g., prednisolone), whereas 28767-60-4 retains a saturated 5α-androstane backbone, likely reducing glucocorticoid potency .

Stereochemical Considerations: The 17β configuration in 17-epi-Tipredane may alter receptor-binding kinetics compared to its stereoisomer, Tipredane.

Pharmacological Potential (Inferred from Structure)

| Parameter | 17-epi-Tipredane | 11β-Hydroxy-5α-androstan-17-one oxime |

|---|---|---|

| Receptor Binding | High (fluorine, dienone, S-groups) | Moderate (oxime may reduce affinity) |

| Metabolic Stability | High (fluorine, S-groups) | Moderate (oxime susceptible to hydrolysis) |

| Solubility | Low (high lipophilicity) | Moderate (oxime enhances polarity) |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.